molecular formula C19H22N2O5S B2816470 2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034424-10-5

2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2816470
CAS RN: 2034424-10-5
M. Wt: 390.45
InChI Key: LBBCQWDPXCKQNO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom. It also has a tetrahydroisoindole moiety, which is a bicyclic structure containing a six-membered ring fused to a five-membered ring, both containing one nitrogen atom. The compound also contains a sulfonyl group attached to a phenoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the azetidine ring might undergo ring-opening reactions under certain conditions, and the sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point. The sulfonyl group is polar, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been found to have potential anti-fibrosis activity . In a study, a series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study showed that these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Modulation of MRGPRX2

The compound can be used to modulate the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor mediates disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Treatment of Pseudo-Allergic Reactions

By modulating MRGPRX2, pseudo-allergic reactions can be eased . This is particularly useful in the treatment of conditions caused by IgE independent activation of MRGPRX2 or its orthologs .

Treatment of Itch and Pain

The compound can be used in the treatment of chronic itch (pruritus) and pain disorders . This is achieved by modulating the MRGPRX2 receptor .

Treatment of Inflammatory or Autoimmune Disorders

The compound can be used in the treatment of inflammatory or autoimmune disorders . This is achieved by modulating the MRGPRX2 receptor .

Treatment of Skin Disorders and Wound Healing

The compound can be used in the treatment of skin disorders and promoting wound healing . This is achieved by modulating the MRGPRX2 receptor .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to assess its effects in biological systems .

properties

IUPAC Name

2-[1-(2-phenoxyethylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-18-16-8-4-5-9-17(16)19(23)21(18)14-12-20(13-14)27(24,25)11-10-26-15-6-2-1-3-7-15/h1-7,14,16-17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBCQWDPXCKQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((2-phenoxyethyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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